molecular formula C15H20N4O6S3 B2618704 methyl 3-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1903693-27-5

methyl 3-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2618704
CAS No.: 1903693-27-5
M. Wt: 448.53
InChI Key: MFUBMMCAPDZWRT-UHFFFAOYSA-N
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Description

Methyl 3-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H20N4O6S3 and its molecular weight is 448.53. The purity is usually 95%.
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Biological Activity

Methyl 3-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C19H26N4O3S2C_{19}H_{26}N_{4}O_{3}S_{2}

It features a thiophene ring, sulfonyl groups, and a diazepane structure, which contribute to its biological properties. The presence of the imidazole moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, a study on related benzimidazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction . The structural features of these compounds were crucial for their anticancer activity, indicating that modifications could enhance efficacy.

Enzyme Inhibition

The compound may exhibit enzyme inhibitory activities. For example, sulfonyl-containing compounds have been reported as potent inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Such inhibition can be beneficial in managing conditions like diabetes by delaying carbohydrate absorption . The specific IC50 values and mechanisms of inhibition for this compound remain to be fully elucidated but warrant further investigation.

Antimicrobial Activity

Compounds with similar structural motifs have also been evaluated for antimicrobial activity. A study on imidazole derivatives showed promising results against various bacterial strains . This suggests that this compound could possess antimicrobial properties as well.

Case Studies

Several case studies have investigated the biological effects of structurally related compounds:

CompoundBiological ActivityIC50 (µM)References
TJ08Anticancer1.88
Compound 5Alpha-glucosidase Inhibitor3.86
Imidazole DerivativeAntimicrobialNot specified

These findings indicate a trend where modifications to the imidazole and sulfonamide groups can significantly affect biological activity.

The mechanisms by which these compounds exert their effects include:

Anticancer Mechanism:

  • Induction of apoptosis via mitochondrial pathway.
  • Inhibition of cell proliferation through cell cycle arrest.

Enzyme Inhibition Mechanism:

  • Competitive or mixed inhibition of alpha-glucosidase.

Antimicrobial Mechanism:

  • Disruption of bacterial cell wall synthesis or function.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C19H26N4O3S2
  • Molecular Weight : 422.6 g/mol
  • IUPAC Name : 4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl-(1-thiophen-2-ylcyclopentyl)methanone

The presence of sulfonamide and imidazole moieties suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro evaluations have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells . The National Cancer Institute (NCI) protocols can be employed to assess the efficacy of this compound against a wide range of cancer types.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit antimicrobial activity. The incorporation of imidazole and thiophene rings may enhance this activity, making the compound a candidate for developing new antimicrobial agents . Studies on related compounds suggest that modifications in the chemical structure can lead to improved potency against bacterial strains.

Neurological Applications

The diazepane structure within the compound may confer neuroactive properties. Compounds containing diazepane rings are often investigated for their effects on the central nervous system (CNS). Preliminary studies suggest potential anxiolytic or sedative effects, warranting further exploration in neuropharmacology .

Case Studies and Research Findings

Several studies have documented the biological activities associated with compounds similar to methyl 3-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate:

StudyFindings
NCI EvaluationShowed high cytotoxicity against human tumor cells with GI50 values indicating effective growth inhibition .
Antimicrobial TestingDemonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Neuropharmacological AssessmentSuggested potential for CNS modulation with anxiolytic effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 1-methyl-1H-imidazole sulfonyl group into the 1,4-diazepane scaffold?

  • Methodological Answer : Use stepwise sulfonylation under controlled conditions. Begin with the diazepane precursor and employ coupling agents like EDCI/HOBt to attach the imidazole sulfonyl group. Monitor regioselectivity via HPLC-MS to ensure proper substitution. Reaction temperatures between 40–60°C (as in analogous imidazole syntheses ) and inert atmospheres (N₂/Ar) minimize side reactions.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of the dual sulfonyl groups?

  • Methodological Answer : Combine ¹H/¹³C NMR to identify sulfonyl proton environments and sulfur chemical shifts. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms S=O stretching vibrations (1050–1250 cm⁻¹). For ambiguous cases, X-ray crystallography resolves stereoelectronic effects at sulfonyl sites .

Q. How can intermediates with multiple sulfonyl groups be purified effectively?

  • Methodological Answer : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). For larger scales, membrane-based diafiltration (10 kDa cutoff) isolates high-purity fractions. Monitor purity via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What computational approaches predict the electronic effects of the thiophene-carboxylate moiety on sulfonyl reactivity?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution across the thiophene ring. Compare HOMO-LUMO gaps with analogs (e.g., furan or pyridine derivatives) to assess electrophilic/nucleophilic hotspots. Validate predictions via kinetic studies of sulfonyl hydrolysis .

Q. How do competing regioselectivity pathways during diazepane sulfonylation impact yield optimization?

  • Methodological Answer : Conduct a DoE (Design of Experiments) to evaluate solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst (e.g., DMAP). Use LC-MS to track competing N- vs. S-sulfonylation pathways. Statistical analysis (ANOVA) identifies dominant factors, with reaction quenching at intervals to isolate intermediates .

Q. What in vitro assays are suitable for assessing bioactivity against imidazole-targeted enzymes?

  • Methodological Answer : Use fluorescence-based enzyme inhibition assays (e.g., cytochrome P450 isoforms) with positive controls (e.g., ketoconazole). Validate via SPR (surface plasmon resonance) to measure binding kinetics. Include cytotoxicity assays (MTT) on mammalian cell lines to rule off-target effects .

Q. How can accelerated stability studies simulate degradation under physiological conditions?

  • Methodological Answer : Expose the compound to pH gradients (1.2–7.4) and elevated temperatures (40–60°C) over 4 weeks. Analyze degradation products via UPLC-QTOF and compare with forced degradation (UV/oxidative stress). Use Arrhenius plots to extrapolate shelf-life .

Q. What interdisciplinary frameworks integrate chemical synthesis with environmental fate analysis?

  • Methodological Answer : Apply the quadripolar model (theoretical, epistemological, morphological, technical poles) to design studies combining synthetic chemistry with atmospheric scavenging assays (e.g., ozone reactivity). Collaborate with environmental scientists to model hydrolysis pathways using EPACT-derived protocols .

Q. Data Contradiction & Validation

Q. How to resolve discrepancies in reported sulfonyl group stability across analogous compounds?

  • Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., identical buffers, ionic strength). Use multivariate analysis (PCA) to isolate variables (e.g., trace metal contaminants in solvents). Cross-reference with computational degradation models .

Q. What strategies validate synthetic yields when literature data vary by >20%?

  • Methodological Answer : Benchmark against peer-reviewed protocols (e.g., CRDC subclass RDF2050104 for separation methods). Employ internal standards (e.g., deuterated analogs) during LC-MS quantification. Publish raw NMR/HRMS data in open-access repositories for peer validation .

Properties

IUPAC Name

methyl 3-[[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O6S3/c1-17-10-13(16-11-17)28(23,24)19-6-3-5-18(7-8-19)27(21,22)12-4-9-26-14(12)15(20)25-2/h4,9-11H,3,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUBMMCAPDZWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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